Gluconapin

Overview

Description

Gluconapin is a naturally occurring compound belonging to the class of glucosinolates, which are sulfur-containing secondary metabolites found predominantly in the Brassicaceae family of plants. This compound is particularly abundant in species such as Chinese cabbage, mustard, and other cruciferous vegetables. This compound is known for its role in plant defense mechanisms and its potential health benefits, including antioxidant and anticancer properties .

Mechanism of Action

Target of Action

Gluconapin, a type of glucosinolate, primarily targets enzymes and proteins in both plants and animals . In plants, it serves as a defense mechanism against tissue disruption and herbivory . In humans, it targets enzymes that regulate cancer cell development .

Mode of Action

This compound’s mode of action is primarily through its hydrolysis products. When plants are stressed by biotic and abiotic factors, glucosinolates like this compound are hydrolyzed by the enzyme myrosinase . These hydrolysis products play an important role in plant defense responses against different types of stresses . In the human body, the hydrolysis products of this compound may act by oxidizing disulfide bonds of certain enzymes, leading to the loss of their enzymatic activities .

Biochemical Pathways

This compound is part of the glucosinolate biosynthesis pathway, which involves a series of enzymatic reactions . It is an aliphatic glucosinolate, synthesized from amino acids like methionine, alanine, valine, leucine, and isoleucine . The composition of the glucosinolate pool, including this compound, depends on the plant’s growth stages and external environment .

Pharmacokinetics

It is known that the bioavailability of glucosinolates and their hydrolysis products can be influenced by various factors, including the method of food preparation and individual differences in gut microbiota .

Result of Action

The hydrolysis products of this compound have been found to have various biological effects. They play a crucial role in plant defense responses against different types of stresses . In humans, these compounds have beneficial effects on health because they are strong antioxidants and have potent cardiovascular, antidiabetic, antimicrobial, and antitumoral activities .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the type of pest/pathogen attack, nutrient status of the plant, and other abiotic stress factors can affect the profile of glucosinolates, including this compound . Furthermore, the processing of Brassica vegetables, which are a major source of this compound, can significantly influence the content of glucosinolate .

Biochemical Analysis

Biochemical Properties

Gluconapin interacts with various enzymes and proteins in biochemical reactions. It is involved in glucosinolate biosynthesis, a process that involves several enzymes such as FMOGS-OX and AOP2 . These enzymes are related to the production of this compound by side modification . The interactions between this compound and these enzymes are crucial for its biosynthesis and accumulation in specific plant organs .

Cellular Effects

This compound has been observed to have antibacterial effects on the development of certain bacteria, such as Xanthomonas campestris pv. campestris . This effect is strongly dependent on the concentration applied . This compound also influences cell function by inducing certain flavonoids and sinapic acid 48 to 72 hours after inoculation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The high expression of certain genes related to this compound biosynthesis, such as FMOGS-OX and AOP2, has been noted in seeds at different stages of development . These genes are related to the production of this compound by side modification .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. During the transition of the embryo from the torpedo to the early cotyledonary-embryo stage, the accumulation of this compound in the seed is accompanied by a significant decline of this compound in the corresponding silique wall . This suggests that this compound may have different stability and degradation rates in different parts of the plant.

Metabolic Pathways

This compound is involved in the glucosinolate metabolic pathway, which includes several enzymes and cofactors

Transport and Distribution

The transportation of this compound from the silique wall to the seed is an important source for seed this compound accumulation . This suggests that this compound is transported and distributed within cells and tissues, possibly interacting with certain transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconapin can be extracted and purified from plant sources using various methods. One common approach involves the use of macroporous anion-exchange resins to isolate and purify glucosinolates from defatted mustard seeds. The process includes adsorption of glucosinolates onto the resin, followed by desorption using optimized salt concentrations and eluate-resin ratios .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The extraction process may include steps such as grinding the plant material, solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). These methods ensure the efficient recovery of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Gluconapin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. The hydrolysis of this compound, catalyzed by the enzyme myrosinase, produces bioactive compounds such as isothiocyanates, nitriles, and thiocyanates. These reactions are influenced by factors such as pH, temperature, and the presence of metal ions .

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme, water, and optimal pH conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Enzymatic Degradation: Myrosinase enzyme and specific cofactors.

Major Products Formed: The primary products formed from the hydrolysis of this compound include isothiocyanates, which are known for their potent biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

Gluconapin has a wide range of scientific research applications across various fields:

Chemistry: Used as a precursor for the synthesis of bioactive compounds and as a model compound for studying glucosinolate metabolism.

Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Medicine: Studied for its potential anticancer, antioxidant, and anti-inflammatory properties. .

Comparison with Similar Compounds

Gluconapin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:

Sinigrin: Found in black mustard and horseradish, known for its strong pungent flavor and potential health benefits.

Glucobrassicanapin: Similar to this compound but with a different side chain structure, found in various Brassica species.

Progoitrin: Present in cabbage and other Brassica vegetables, known for its goitrogenic effects when consumed in large quantities.

Gluconasturtiin: Found in watercress and other cruciferous plants, known for its peppery taste and potential anticancer properties .

This compound is unique due to its specific side chain structure and its abundance in certain Brassica species. Its hydrolysis products, particularly isothiocyanates, contribute significantly to its biological activities and potential health benefits.

Biological Activity

Gluconapin is a glucosinolate primarily found in Brassica species, particularly Brassica rapa, which is known for its health-promoting properties. This article delves into the biological activities associated with this compound, highlighting its potential anti-cancer effects, antioxidant properties, and overall health benefits based on diverse research findings.

Overview of this compound

This compound (GNA) is an aliphatic glucosinolate that plays a significant role in the nutritional value of cruciferous vegetables. It is hydrolyzed by the enzyme myrosinase to produce biologically active compounds, including isothiocyanates (ITCs), which are believed to contribute to its health benefits. The compound has been studied for its effects on various biological systems, including its cytotoxicity against cancer cells and its role in oxidative stress response.

1. Cytotoxicity and Anti-Cancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that hydrolyzed this compound effectively inhibited the proliferation of leukemia cells at concentrations as low as 0.01 mg/mL, while non-hydrolyzed forms showed limited efficacy .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (mg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.01 | Significant growth inhibition |

| PC-3 (Prostate) | 0.05 | Moderate growth inhibition |

| A-549 (Lung) | 0.02 | High cytotoxicity observed |

| HCT116 (Colon) | 0.01 | Significant reduction in viability |

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in biological systems. Studies involving Drosophila melanogaster models indicate that this compound treatments can enhance survival rates under oxidative stress conditions induced by hydrogen peroxide .

Table 2: Antioxidant Effects of this compound

| Treatment | Survival Rate (%) | Concentration (mg/mL) |

|---|---|---|

| Control | 50 | - |

| GNA Treatment | 80 | 0.05 |

| Hydrolyzed GNA | 90 | 0.01 |

3. Genotoxicity and DNA Protection

This compound's role in DNA protection has been highlighted through studies assessing its ability to reduce DNA damage and fragmentation in cellular models. The highest concentrations of this compound demonstrated a reduction in genotoxic effects, with inhibition percentages reaching up to 73% .

Table 3: Genotoxicity Assessment of this compound

| Treatment | Genotoxicity Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Control | 0 | - |

| GNA Treatment | 73 | 0.128 |

| Hydrolyzed GNA | 69 | 0.147 |

Case Studies

Several case studies have explored the health benefits associated with this compound consumption:

- Study on Brassica rapa Cultivars : In a comparative analysis of different cultivars, it was found that cultivar 163N7 exhibited the highest this compound content and was associated with significant anti-cancer properties and lower levels of progoitrin, making it a recommended choice for health-conscious consumers .

- Human Health Benefits : A review of glucosinolates' effects on human health indicated that regular consumption of this compound-rich foods could be linked to reduced cancer risk and improved overall health due to its bioactive compounds .

Properties

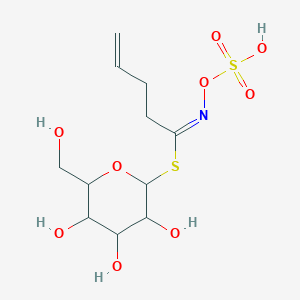

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYQBXHVYUJNQB-BZVDQRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19041-09-9 | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.